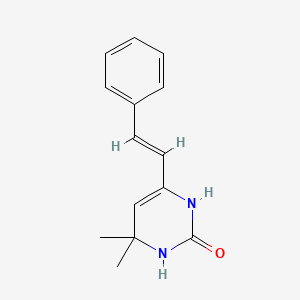

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidinones, including compounds similar to 4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone, often involves regioselective alkylation reactions. For instance, 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone has been treated with alkyl halides in the presence of sodium hydride at low temperature, yielding C-6 alkylated products in good yields. Further modification of the alkyl halides amount can selectively produce mono- and di-alkylated 2(1H)-pyrimidinones (Katoh, Omote, & Kashima, 1984).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been extensively studied, demonstrating significant polarization of electronic structures and intramolecular hydrogen bonding. For example, compounds such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one show complex hydrogen-bonded structures in their crystalline forms (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidinones undergo various chemical reactions, highlighting their versatility in chemical synthesis. For example, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, demonstrating their reactivity and potential for modification (Beck & Gajewski, 1976).

Physical Properties Analysis

The physical properties of pyrimidinones, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies on different pyrimidinone derivatives provide insights into their physical characteristics, which can be inferred for 4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone based on structural similarities.

Chemical Properties Analysis

The chemical properties, including acid-base behavior and complex-forming ability, are significant for understanding the reactivity and applications of pyrimidinones. For instance, the acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone (thione) with metal ions have been investigated, offering insights into the coordination chemistry of similar compounds (Pod'yachev et al., 1994).

Aplicaciones Científicas De Investigación

Molecular Self-Assembly

4,4-dimethyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone and its derivatives have been explored for their unique ability to dimerize through hydrogen bonding, significantly contributing to the development of supramolecular architectures. For instance, ureidopyrimidinones demonstrate strong dimerization via quadruple hydrogen bonds, making them attractive building blocks for supramolecular polymers and networks (Beijer, F. H., et al., 1998). These findings are crucial for designing molecular systems with predefined properties, such as high stability and specificity in molecular recognition processes.

Pharmaceutical Design

In the realm of pharmaceutical sciences, pyrimidinone derivatives exhibit a broad range of biological activities. Research into the regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone has yielded compounds with potential pharmaceutical applications, highlighting the synthetic versatility and the functional tunability of these molecules (Katoh, A., et al., 1984). Such chemical manipulations enable the production of analogs with improved pharmacokinetic properties or enhanced activity against specific targets.

Materials Science

The synthesis and characterization of novel materials derived from pyrimidinone-based monomers have led to the development of polyimides with exceptional thermal stability, mechanical strength, and dielectric properties (Wang, X., et al., 2007). These materials are promising for applications in electronics and aerospace industries, where high-performance polymers are essential. Furthermore, the exploration of pyridine-containing polyimides has opened new avenues for creating advanced materials with specific optical and electronic characteristics, suitable for use in next-generation electronic devices (Yan, S., et al., 2011).

Propiedades

IUPAC Name |

4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXVEPIBCBDMH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=O)N1)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=O)N1)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183912 | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-dimethyl-6-[(E)-2-phenylethenyl]-3,4-dihydropyrimidin-2(1H)-one | |

CAS RN |

27656-23-1 | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27656-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, 3,4-dihydro-4,4-dimethyl-6-styryl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)